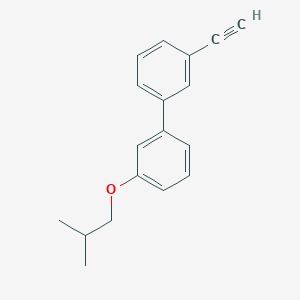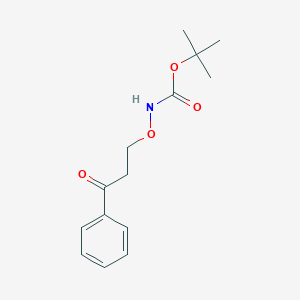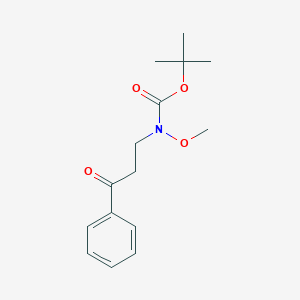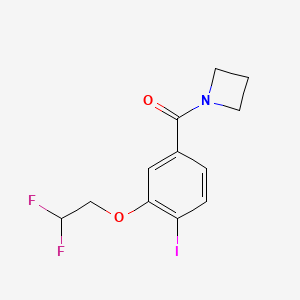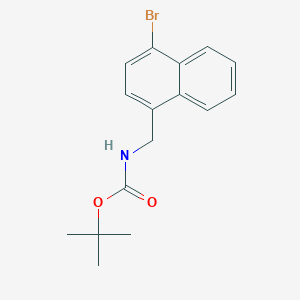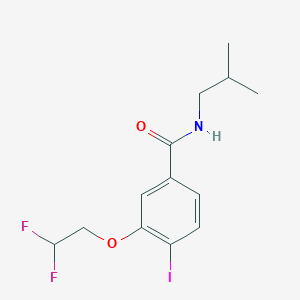
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide is a synthetic organic compound characterized by the presence of difluoroethoxy, iodo, and isobutylbenzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of the difluoroethoxy intermediate. One common method involves the reaction of 2,2-difluoroethanol with a suitable sulfonyl chloride or sulfonic anhydride in the presence of an organic solvent and an alkali . This intermediate is then subjected to further reactions to introduce the iodo and isobutylbenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the difluoromethylation and subsequent functionalization steps .
化学反应分析
Types of Reactions
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to various receptors . The iodo group may also play a role in its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
2-(2,2-Difluoroethoxy)-6-iodobenzamide: Similar structure but different substitution pattern.
4-Iodo-N-isobutylbenzamide: Lacks the difluoroethoxy group.
3-(2,2-Difluoroethoxy)benzaldehyde: Contains the difluoroethoxy group but lacks the amide functionality.
Uniqueness
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoroethoxy and iodo groups makes it a versatile intermediate for various synthetic applications.
属性
IUPAC Name |
3-(2,2-difluoroethoxy)-4-iodo-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2INO2/c1-8(2)6-17-13(18)9-3-4-10(16)11(5-9)19-7-12(14)15/h3-5,8,12H,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCKTSBCQSWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163603.png)

![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8163617.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)
